2-Amino-1-(4-isopropylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

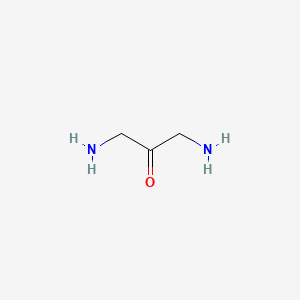

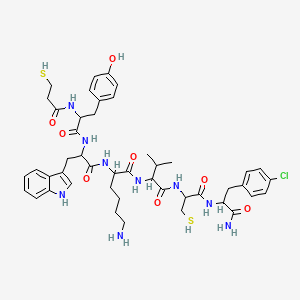

2-Amino-1-(4-isopropylphenyl)ethanol is an organic compound with the chemical formula C11H17NO. It is a colorless to pale yellow liquid with a wine aroma and is soluble in water and most organic solvents . This compound is used in various applications, including as an antioxidant, pharmaceutical intermediate, and surfactant .

Preparation Methods

2-Amino-1-(4-isopropylphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the amine-alkali condensation reaction of 4-isopropylbenzaldehyde and ethylene glycol amine . Another method involves the reduction of a precursor compound using lithium aluminium tetrahydride in diethyl ether at room temperature . The reaction mixture is stirred for three hours, and the precipitate is filtered off, washed with diethyl ether, and the filtrate is evaporated in vacuo .

Chemical Reactions Analysis

2-Amino-1-(4-isopropylphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium aluminium tetrahydride for reduction and potassium hydroxide for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-1-(4-isopropylphenyl)ethanol has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other organic compounds, such as drugs and dyes . In biology and medicine, it serves as a pharmaceutical intermediate, contributing to the development of various therapeutic agents . Additionally, it is used as an antioxidant to protect fats and oils in food and cosmetics from oxidation . As a surfactant, it plays a role in lubrication, emulsification, and dispersion .

Comparison with Similar Compounds

2-Amino-1-(4-isopropylphenyl)ethanol can be compared with other similar compounds, such as 2-Amino-2-(4-isopropylphenyl)ethanol . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its versatility and wide range of applications in different fields.

Properties

IUPAC Name |

2-amino-1-(4-propan-2-ylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSBABZVVDRZSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)

![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)

![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)

![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)